N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-[(4-Chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a 3-methyl-substituted triazolo core, a sulfonamide bridge linking two aryl groups (4-chlorophenylmethyl and 4-ethylphenyl), and a chlorine atom at the para position of the benzyl moiety.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-3-17-8-12-20(13-9-17)27(15-18-6-10-19(23)11-7-18)30(28,29)21-5-4-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGKSTBFIOWAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps:
Formation of the Triazolopyridine Core: The triazole ring is formed by the cyclization of appropriate precursors under acidic or basic conditions. This step often involves the use of hydrazine derivatives and pyridine carboxylic acids.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazolopyridine core with sulfonyl chlorides in the presence of a base such as triethylamine.
Substitution Reactions: The chlorobenzyl and ethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of appropriate halides and a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides and strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo[4,3-a]pyridine sulfonamides exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of the target compound with three analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 4-ethylphenyl group introduces greater lipophilicity compared to the 3,5-difluorophenyl (8a) or 4-methoxyphenyl (CAS 1251615-33-4) moieties. This may enhance blood-brain barrier penetration or tissue distribution but could reduce aqueous solubility.
Electronic and Steric Influences: Fluorine atoms in 8a (3,5-difluorophenyl) and CAS 1251615-33-4 (4-fluorophenyl) impart electronegativity, which may strengthen hydrogen bonding or dipole interactions with target proteins. In contrast, the target’s chlorine atom offers moderate electronegativity with increased van der Waals interactions . The 3-methyl group on the triazolo core (shared by the target and 8c) may reduce metabolic oxidation compared to non-methylated analogs.
Thermal Stability :
Research Findings and Implications
Antimalarial Activity (Based on )
Triazolo-pyridine sulfonamides like 8a and 8c were synthesized as antimalarial candidates. While biological data for the target compound are unavailable, inferences can be drawn:
- The 3-methyl group in 8c improved metabolic stability in preclinical models, a feature likely shared by the target compound .
- Fluorinated analogs (e.g., 8a) showed higher potency against Plasmodium strains than methoxy-substituted derivatives, possibly due to enhanced target binding. The target’s 4-ethylphenyl group may balance lipophilicity and potency, but empirical validation is needed.
Comparison with Non-Triazolo Analogs
- This highlights the triazolo core’s importance in maintaining rigid, bioactive conformations .
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